3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide is an organic compound with the molecular formula C14H18N2O3S. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-ethoxypropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-1,3-benzothiazole-2-amine
- 3-ethoxypropanoyl chloride
- 2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol
Uniqueness
3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual ethoxy groups and benzothiazole core make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H18N2O3S |
---|---|
Molecular Weight |
294.37 g/mol |
IUPAC Name |
3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H18N2O3S/c1-3-18-8-7-13(17)16-14-15-11-6-5-10(19-4-2)9-12(11)20-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16,17) |
InChI Key |
ZLLJVPJGXIUNOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC |
Origin of Product |
United States |
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